Cimigenoside

Vue d'ensemble

Description

Le cimigénoside est un saponoside triterpénoïde naturel que l'on trouve dans les racines des espèces de Cimicifuga, telles que Cimicifuga foetida et Cimicifuga dahurica . Il est connu pour ses propriétés pharmacologiques, en particulier son rôle d'inhibiteur de la γ-sécrétase, qui a des implications dans le traitement du cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le cimigénoside est généralement isolé des racines des espèces de Cimicifuga par des processus d'extraction et de purification. L'extraction implique l'utilisation de solvants tels que le méthanol ou l'éthanol pour obtenir des extraits bruts, suivis de techniques chromatographiques pour purifier le composé .

Méthodes de production industrielle : La production industrielle de cimigénoside implique l'extraction à grande échelle à partir de sources végétales. Les racines sont séchées, réduites en poudre et soumises à une extraction par solvant. L'extrait est ensuite concentré et purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) pour obtenir des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le cimigénoside subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans la molécule.

Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle dans la structure.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle, conduisant à la formation de dérivés.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle dans des conditions basiques ou acides.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits ou substitués du cimigénoside, qui peuvent avoir des propriétés pharmacologiques différentes .

4. Applications de la recherche scientifique

Le cimigénoside a un large éventail d'applications dans la recherche scientifique :

Biologie : Investigué pour son rôle dans les voies de signalisation cellulaire, en particulier l'axe γ-sécrétase/Notch.

Industrie : Utilisé dans le développement de produits pharmaceutiques et de compléments alimentaires à base de produits naturels.

5. Mécanisme d'action

Le cimigénoside exerce ses effets principalement par l'inhibition de la γ-sécrétase, un complexe enzymatique impliqué dans le clivage de la protéine Notch . En inhibant la γ-sécrétase, le cimigénoside empêche l'activation de la voie de signalisation Notch, conduisant à la suppression de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses . Ce mécanisme est particulièrement important dans le contexte du traitement du cancer du sein .

Composés similaires :

Cimigénol : Une autre saponoside triterpénoïde que l'on trouve dans les espèces de Cimicifuga.

Acteine : Un composé apparenté ayant des propriétés pharmacologiques similaires.

27-Désoxyacteine : Un dérivé de l'acteine ayant des activités biologiques distinctes.

Unicité du cimigénoside : Le cimigénoside est unique en raison de son inhibition spécifique de la γ-sécrétase et de ses puissantes propriétés anticancéreuses, en particulier contre les cellules cancéreuses du sein . Sa capacité à moduler la voie de signalisation Notch le différencie des autres composés similaires .

Applications De Recherche Scientifique

Antitumor Properties

Cimigenoside has been extensively studied for its anticancer effects, particularly against lung and breast cancers.

Lung Cancer

A study investigating the effects of this compound on A549 lung cancer cells demonstrated its ability to:

- Repress Cell Proliferation : The compound inhibited the growth of A549 cells in a dose- and time-dependent manner, as evidenced by MTT assays. Results showed significant reductions in cell viability at concentrations of 1, 2, and 5 µmol/L after 48 hours of treatment .

- Induce Apoptosis : Flow cytometry analysis revealed that this compound promoted apoptosis in A549 cells, increasing the expression of pro-apoptotic proteins (Bax, caspase-3, and caspase-9) while decreasing anti-apoptotic Bcl-2 levels .

- Inhibit Migration and Invasion : Wound healing assays and Transwell invasion assays indicated that this compound significantly reduced the migratory and invasive capabilities of A549 cells .

The underlying mechanism appears to involve the inhibition of the NF-κB signaling pathway, which is known to play a critical role in cancer progression .

Breast Cancer

Research also highlights this compound's effectiveness against breast cancer cells through its action as a γ-secretase inhibitor:

- Mechanism of Action : It was found to inhibit the proliferation and metastasis of breast cancer cells by suppressing the Notch signaling pathway, which is crucial for cell differentiation and survival . This inhibition leads to increased mitochondrial apoptosis and epithelial-mesenchymal transition (EMT) suppression.

- In Vivo Studies : Animal model studies further support its antitumor potential, suggesting that this compound could serve as an effective targeted therapy for breast cancer treatment .

Neuroprotective Effects

This compound has shown promise in protecting nerve cells from damage:

- Mechanisms : Studies suggest that it may exert neuroprotective effects by reducing oxidative stress and inflammation, which are pivotal in neurodegenerative diseases .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory capabilities:

- Research Findings : Evidence indicates that this compound can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

Summary Table of Applications

Mécanisme D'action

Cimigenoside exerts its effects primarily through the inhibition of γ-secretase, an enzyme complex involved in the cleavage of the Notch protein . By inhibiting γ-secretase, this compound prevents the activation of the Notch signaling pathway, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . This mechanism is particularly significant in the context of breast cancer treatment .

Comparaison Avec Des Composés Similaires

Cimigenol: Another triterpenoid saponin found in Cimicifuga species.

Actein: A related compound with similar pharmacological properties.

27-Deoxyactein: A derivative of actein with distinct biological activities.

Uniqueness of Cimigenoside: this compound is unique due to its specific inhibition of γ-secretase and its potent anti-cancer properties, particularly against breast cancer cells . Its ability to modulate the Notch signaling pathway sets it apart from other similar compounds .

Activité Biologique

Cimigenoside, a natural compound derived from Cimicifuga dahurica, has garnered attention for its potential therapeutic effects, particularly in cancer treatment. This article discusses its biological activity, focusing on its effects on cell viability, apoptosis, and metastasis in various cancer cell lines, as well as its mechanisms of action.

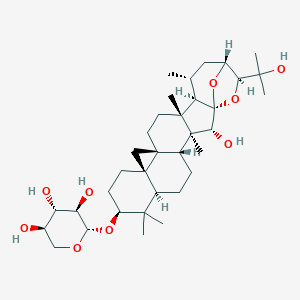

Chemical Structure

This compound is a triterpenoid saponin characterized by its unique chemical structure, which contributes to its biological activities. The specific structure allows it to interact with various cellular pathways, making it a candidate for cancer therapy.

1. Inhibition of Cell Proliferation

This compound has demonstrated significant inhibitory effects on the proliferation of cancer cells. In vitro studies using A549 lung cancer cells showed that treatment with this compound resulted in reduced cell viability in a dose- and time-dependent manner. The results from an MTT assay indicated a marked decrease in cell proliferation rates compared to control groups, with statistical significance noted at various concentrations (p < 0.05) .

2. Induction of Apoptosis

The compound also induces apoptosis in cancer cells. Flow cytometry assays revealed that higher concentrations of this compound led to increased apoptosis rates in A549 cells. Western blot analysis indicated alterations in apoptosis-related protein levels, specifically a decrease in p65 and an increase in IκBα, suggesting that this compound may inhibit the NF-κB signaling pathway, which is often implicated in cancer cell survival .

3. Effects on Migration and Invasion

This compound affects the metastatic potential of cancer cells. Wound healing and Transwell invasion assays demonstrated that treatment with this compound significantly impaired the migration and invasion capabilities of A549 cells. The healing rates and invasive abilities were notably weakened as the concentration of this compound increased, indicating its potential as an anti-metastatic agent .

This compound's biological activities are largely attributed to its interaction with specific signaling pathways:

- Notch Signaling Pathway : Research has shown that this compound functions as a γ-secretase inhibitor, thereby blocking the Notch signaling pathway. This inhibition leads to reduced proliferation and metastasis of breast cancer cells . The mechanism involves suppression of PSEN-1, the catalytic subunit of γ-secretase, which is crucial for Notch protein cleavage.

- NF-κB Pathway : The compound also appears to modulate the NF-κB signaling pathway. By decreasing p65 expression and increasing IκBα levels, this compound may prevent NF-κB activation, which is associated with cell survival and proliferation in various cancers .

Case Studies

Several studies have highlighted the efficacy of this compound in different cancer models:

Propriétés

IUPAC Name |

(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18-,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPYUWOBZFGKAI-XYGBCAHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0033334 | |

| Record name | Cimicifugoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27994-11-2 | |

| Record name | Cimigenoside xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027994112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimicifugoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMIGENOL XYLOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CW26VCP4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cimigenoside has been shown to interact with the NF-κB pathway, a key regulator of inflammation and cell survival. In A549 lung cancer cells, this compound treatment reduced the expression of p65, a subunit of NF-κB, and increased the expression of IκBα, an inhibitor of NF-κB. This suggests that this compound may exert its anti-cancer effects, at least in part, by suppressing NF-κB signaling. [, ] Additionally, this compound has been identified as a γ-secretase inhibitor, potentially impacting the Notch signaling pathway, which plays a crucial role in cell fate determination and has been implicated in cancer development. []

A: In vitro studies using A549 lung cancer cells showed that this compound inhibited cell proliferation, migration, and invasion in a time- and dose-dependent manner. [, ] Furthermore, this compound induced apoptosis (programmed cell death) in these cells, as evidenced by flow cytometry analysis. [] These findings suggest that this compound might be effective in hindering lung cancer progression.

A: Research suggests that this compound, when combined with other natural compounds like emodin, genipin, chlorogenic acid, and ginsenoside Rb1, demonstrates synergistic inhibitory effects on the production of CXCL8, a key inflammatory mediator. This synergistic action was observed to be more potent than the individual compounds alone. [] This highlights the potential of this compound in multi-component therapies for inflammatory conditions like psoriasis.

A: While research is ongoing, this compound has demonstrated potential in addressing psoriasis. A natural compound mixture containing this compound effectively reduced psoriasis-like symptoms in a mouse model by suppressing the production of inflammatory molecules like IFN-γ, IL-1β, and IL-6. [] Furthermore, this mixture, including this compound, inhibited the proliferation of keratinocytes, the main cell type in the skin, which is abnormally increased in psoriasis. []

A: Beyond cellular studies, the efficacy of this compound has been investigated in animal models. In a mouse model of psoriasis, topical application of a compound mixture including this compound significantly alleviated psoriasis-like skin lesions. [] Additionally, studies using Japanese Medaka (Oryzias latipes) have explored potential estrogenic and antioxidant activities of this compound, although results in this model were less pronounced compared to other compounds like genistein. [, ] These in vivo studies provide further support for this compound's therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.